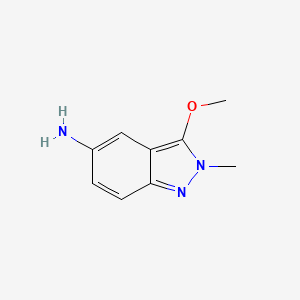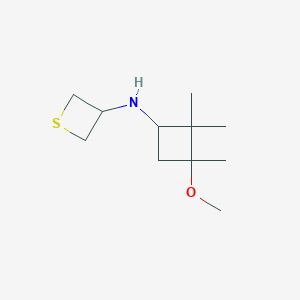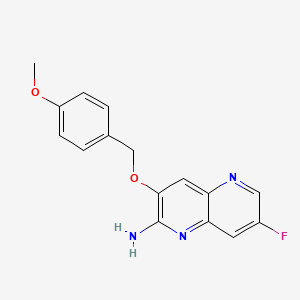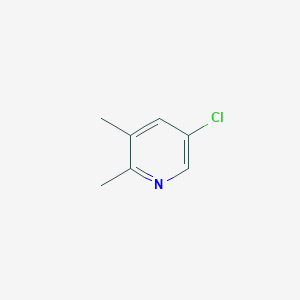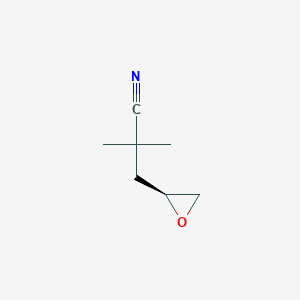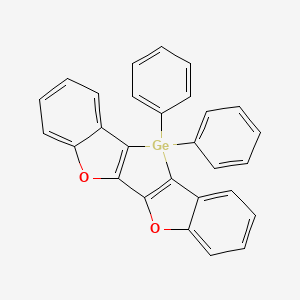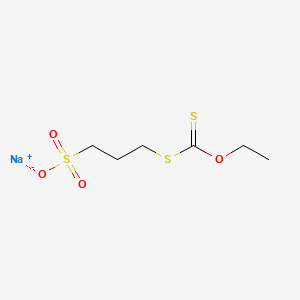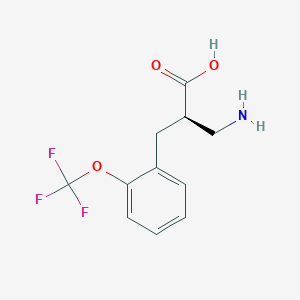
(R)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethoxy group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a benzyl halide, which is then coupled with an amino acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions to form different functional groups.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzyl moiety can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized trifluoromethoxybenzyl derivatives, reduced amino acid derivatives, and substituted benzyl compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group makes it a valuable intermediate in the development of fluorinated compounds .
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicinal chemistry, ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the properties imparted by the trifluoromethoxy group .
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds. The amino acid backbone may also play a role in the compound’s activity by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted amino acids and benzyl derivatives, such as:
- 3-Amino-2-(2-(trifluoromethoxy)phenyl)propanoic acid
- 3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid
- 3-Amino-2-(2-(difluoromethoxy)benzyl)propanoic acid
Uniqueness
®-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO3 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
YCHQBHGFEJYTRV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



